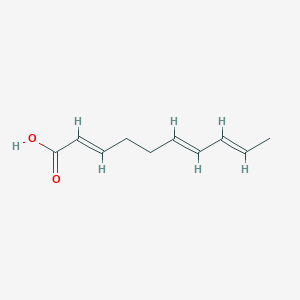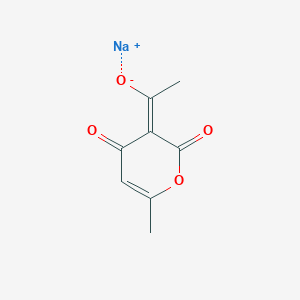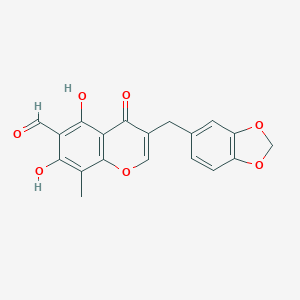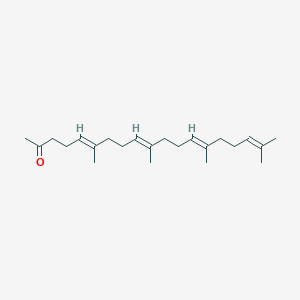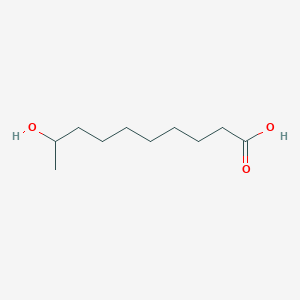
9-Hydroxydecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxydecanoic acid (9-HDA) is a fatty acid that is found in royal jelly, a secretion produced by honeybees. It is a unique compound that has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Biochemical Synthesis and Industrial Applications
9-Hydroxydecanoic acid and similar hydroxy fatty acids have been the focus of various studies due to their wide range of applications in food, chemical, and cosmetic industries. One study demonstrated the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli, highlighting the potential for biotechnological production of hydroxy fatty acids for industrial applications (Kaprakkaden, Srivastava, & Bisaria, 2017).
Antimicrobial and Antioxidant Properties
Research on monohydroxy tetradecanoic acid isomers, which are structurally related to 9-hydroxydecanoic acid, revealed their potential as novel urease and elastase inhibitors, as well as antioxidants. These properties suggest applications in agriculture, pharmacy, and cosmetic industries (Sokmen, Hasdemir, Yusufoglu, & Yanardag, 2014).
Role in Biological Systems
A study on hydroxy fatty acids from the royal jelly of honeybees, including 9-hydroxy-2E-decenoic acid (9-HDA), a derivative of 9-hydroxydecanoic acid, reveals its crucial role in maintaining caste systems in honeybee colonies. This research provides insight into the biological functions of hydroxy fatty acids in natural systems (Kodai, Nakatani, & Noda, 2011).
Potential in Cancer Research
The antiproliferative activity of 9-hydroxystearic acid, a compound structurally related to 9-hydroxydecanoic acid, against cancer cells has been explored. This research suggests the potential therapeutic applications of hydroxy fatty acids in treating cancer (Calonghi et al., 2019).
Impact on Cardiovascular Health
A study on hydroxyoctadecadienoic acids (HODEs), closely related to 9-hydroxydecanoic acid, reveals their significant role in macrophage differentiation and atherogenesis. Understanding the role of such hydroxy fatty acids could lead to new treatments for atherosclerotic disease (Vangaveti, Baune, & Kennedy, 2010).
Propriétés
Numéro CAS |
1422-27-1 |
|---|---|
Nom du produit |
9-Hydroxydecanoic acid |
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
9-hydroxydecanoic acid |
InChI |
InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |
Clé InChI |
UOQXHXSPGSKEGI-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCC(=O)O)O |
SMILES canonique |
CC(CCCCCCCC(=O)O)O |
Autres numéros CAS |
1422-27-1 |
Synonymes |
9-DL-Hydroxydecanoic Acid; 9-Hydroxydecanoic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




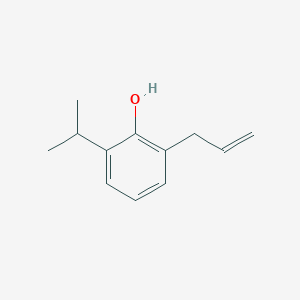


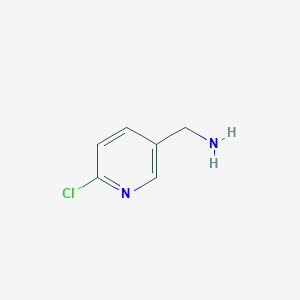
![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)
